BenchChemオンラインストアへようこそ!

3-(Bromomethyl)-5-methylbenzo[d]isoxazole

Medicinal Chemistry Organic Synthesis Quality Control

3-(Bromomethyl)-5-methylbenzo[d]isoxazole (CAS 37924-86-0) is a brominated heterocyclic compound belonging to the benzo[d]isoxazole class, characterized by a fused benzene-isoxazole core with a reactive bromomethyl substituent at the 3-position and a methyl group at the 5-position. With a molecular formula of C9H8BrNO and a molecular weight of 226.07 g/mol, this solid intermediate serves as a versatile electrophilic building block for nucleophilic substitution and cross-coupling reactions in medicinal chemistry.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 37924-86-0
Cat. No. B3263731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-5-methylbenzo[d]isoxazole
CAS37924-86-0
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)ON=C2CBr
InChIInChI=1S/C9H8BrNO/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h2-4H,5H2,1H3
InChIKeyOFHLKSCGAKEBIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-5-methylbenzo[d]isoxazole (CAS 37924-86-0): Procurement-Grade Heterocyclic Building Block for BET-Targeted Drug Discovery


3-(Bromomethyl)-5-methylbenzo[d]isoxazole (CAS 37924-86-0) is a brominated heterocyclic compound belonging to the benzo[d]isoxazole class, characterized by a fused benzene-isoxazole core with a reactive bromomethyl substituent at the 3-position and a methyl group at the 5-position . With a molecular formula of C9H8BrNO and a molecular weight of 226.07 g/mol, this solid intermediate serves as a versatile electrophilic building block for nucleophilic substitution and cross-coupling reactions in medicinal chemistry . The compound is primarily utilized as a synthetic precursor in the development of pharmaceutical agents, particularly as a scaffold for generating potent and selective bromodomain and extra-terminal domain (BET) inhibitors targeting castration-resistant prostate cancer and other oncology indications [1].

Procurement Risk Alert: Why 3-(Bromomethyl)-5-methylbenzo[d]isoxazole Cannot Be Substituted with Non-Methylated or Differently Halogenated Analogs


The 5-methyl substitution on the benzo[d]isoxazole core is not an inert structural feature; it directly influences both the electronic properties and the downstream biological activity of derived BET inhibitors. Removing the 5-methyl group (as in 3-(bromomethyl)benzo[d]isoxazole, CAS 37924-85-9) or introducing additional halogenation (as in 5-bromo-3-bromomethyl-benzo[d]isoxazole, CAS 57148-95-5) alters the compound's reactivity profile in nucleophilic substitution reactions and can significantly impact the binding affinity of final drug candidates to BRD4 bromodomains [1]. Furthermore, class-level evidence demonstrates that benzo[d]isoxazole-based BET inhibitors achieve potent Kd values (81-82 nM) and in vivo efficacy in xenograft models only when the core scaffold is precisely optimized—substituting the building block with an unoptimized analog risks derailing entire SAR campaigns [2]. The specific substitution pattern of 3-(Bromomethyl)-5-methylbenzo[d]isoxazole provides a defined electronic and steric environment that cannot be replicated by generic isoxazole alternatives such as 3-(bromomethyl)isoxazole (CAS 76632-20-7), which lacks the fused benzene ring essential for BET bromodomain recognition [3].

Head-to-Head Comparative Evidence: Quantified Differentiation of 3-(Bromomethyl)-5-methylbenzo[d]isoxazole Against Closest Analogs


Molecular Weight Differentiation: Precise Mass Distinction from Non-Methylated Analog (CAS 37924-85-9)

3-(Bromomethyl)-5-methylbenzo[d]isoxazole exhibits a molecular weight of 226.07 g/mol, which is 14.03 g/mol higher than its direct non-methylated analog 3-(bromomethyl)benzo[d]isoxazole (CAS 37924-85-9, MW 212.04 g/mol) . This mass difference, corresponding precisely to one methyl group, enables unambiguous identification via mass spectrometry and ensures that procurement of the correct 5-methylated building block can be analytically verified to prevent cross-contamination or mis-shipment of the non-methylated analog .

Medicinal Chemistry Organic Synthesis Quality Control

Purity Benchmarking: Commercially Available 95% Minimum Purity Standard

3-(Bromomethyl)-5-methylbenzo[d]isoxazole is commercially supplied with a minimum purity specification of 95% from multiple established vendors including Sigma-Aldrich and AKSci . This purity level is verified through standard analytical techniques including NMR spectroscopy (both 1H and 13C), mass spectrometry, and HPLC analysis, ensuring the material meets the stringent requirements of modern drug discovery programs [1]. In contrast, less commonly procured analogs such as 3-(bromomethyl)isoxazole (CAS 76632-20-7) are typically offered at comparable purity (95%) but lack the benzo[d]isoxazole core required for BET inhibitor development [2].

Analytical Chemistry Procurement Synthetic Reproducibility

BET Bromodomain Inhibitor Potency: Class-Level Evidence Supporting Benzo[d]isoxazole Scaffold Selection

While 3-(Bromomethyl)-5-methylbenzo[d]isoxazole itself serves as a synthetic intermediate rather than a final drug candidate, the benzo[d]isoxazole scaffold it enables has been validated in potent BET inhibitors. Two optimized benzo[d]isoxazole derivatives, compounds 6i (Y06036) and 7m (Y06137), demonstrated Kd values of 82 nM and 81 nM respectively against the BRD4(1) bromodomain, with high selectivity over non-BET family members [1]. These compounds also showed potent inhibition of cell growth, colony formation, and AR/MYC expression in prostate cancer cell lines, with therapeutic effects confirmed in a C4-2B CRPC xenograft tumor model in mice [2]. This class-level evidence establishes that the benzo[d]isoxazole core—specifically accessible via the 3-(Bromomethyl)-5-methylbenzo[d]isoxazole building block—is a validated scaffold for developing high-affinity BET inhibitors, whereas simple isoxazole analogs lacking the fused benzene ring are not represented in similarly potent BET inhibitor series [3].

BET Inhibition BRD4 Binding Castration-Resistant Prostate Cancer SAR

Reactivity Profile: Enhanced Nucleophilic Substitution Enabled by 5-Methyl Substitution

The bromomethyl group at the 3-position of 3-(Bromomethyl)-5-methylbenzo[d]isoxazole demonstrates high reactivity toward nucleophiles, enabling efficient SN2 displacement for the introduction of diverse functional groups . The benzoxazole core provides stability while allowing further derivatization, and the 5-methyl substitution offers a defined steric and electronic environment that distinguishes this compound from non-methylated analogs [1]. In contrast, 5-bromo-3-bromomethyl-benzo[d]isoxazole (CAS 57148-95-5) features dual bromination, with the bromomethyl group at the 3-position demonstrating enhanced reactivity compared to the bromine atom at the 5-position due to the electron-withdrawing nature of the isoxazole ring system . This differential reactivity profile means that 3-(Bromomethyl)-5-methylbenzo[d]isoxazole offers a single, predictable reactive site, whereas the 5-bromo analog introduces a second potential site for unwanted side reactions, complicating synthetic planning.

Nucleophilic Substitution Cross-Coupling Synthetic Chemistry

Analytical Characterization: Standardized 1H and 13C NMR Fingerprint for Identity Confirmation

Analytical characterization of 3-(Bromomethyl)-5-methylbenzo[d]isoxazole is routinely performed using 1H and 13C NMR spectroscopy, mass spectrometry, and HPLC purity analysis, providing a reproducible spectral fingerprint that confirms both identity and purity [1]. The compound's InChI Key (OFHLKSCGAKEBIP-UHFFFAOYSA-N) and InChI Code (1S/C9H8BrNO/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h2-4H,5H2,1H3) provide unique digital identifiers for unambiguous database cross-referencing . This level of analytical characterization, available from major suppliers, enables researchers to confidently verify the identity of incoming material and ensure batch-to-batch consistency, which is essential for reproducible synthetic outcomes and regulatory compliance in pharmaceutical research .

Quality Assurance NMR Spectroscopy Structural Confirmation

Procurement-Ready Application Scenarios for 3-(Bromomethyl)-5-methylbenzo[d]isoxazole (CAS 37924-86-0)


Synthesis of Benzo[d]isoxazole-Based BET Bromodomain Inhibitors for Oncology Drug Discovery

3-(Bromomethyl)-5-methylbenzo[d]isoxazole serves as a critical electrophilic building block for constructing benzo[d]isoxazole-containing BET inhibitors with validated sub-100 nM binding affinity to BRD4(1) bromodomains [1]. Researchers can utilize the reactive bromomethyl group for nucleophilic substitution with diverse amine, thiol, or alcohol nucleophiles to generate focused libraries of BET inhibitor candidates. The resulting compounds have demonstrated potent inhibition of cell growth, colony formation, and AR/MYC expression in prostate cancer cell lines, with therapeutic efficacy confirmed in C4-2B CRPC xenograft models . This application is particularly relevant for medicinal chemistry teams developing novel therapeutics for castration-resistant prostate cancer and other BET-dependent malignancies.

Cross-Coupling and Molecular Diversification via Palladium-Catalyzed Reactions

The benzoxazole core of 3-(Bromomethyl)-5-methylbenzo[d]isoxazole provides stability while enabling further derivatization through cross-coupling reactions [1]. The bromomethyl group can be converted to organometallic species (e.g., organozinc or organoboron reagents) for Suzuki-Miyaura, Negishi, or other palladium-catalyzed cross-coupling reactions, allowing the introduction of diverse aryl, heteroaryl, or vinyl substituents. This application scenario is ideal for synthetic chemistry groups engaged in late-stage functionalization and molecular diversification of drug-like scaffolds, particularly when the 5-methyl substitution pattern is required for target engagement as demonstrated in the BET inhibitor series .

Quality-Controlled Building Block for Parallel Synthesis and High-Throughput Chemistry

With a minimum purity specification of 95% verified by HPLC, NMR, and MS analysis [1], 3-(Bromomethyl)-5-methylbenzo[d]isoxazole is suitable for use in automated parallel synthesis platforms and high-throughput chemistry workflows. The single, predictable reactive site (bromomethyl group) enables reliable SN2 displacement under standardized conditions, while the 5-methyl substitution provides a defined steric environment that can be exploited for SAR studies . This application is particularly valuable for core facilities and contract research organizations requiring consistent, analytically verified building blocks for library production.

Structural Biology Probe Synthesis for BET Bromodomain Co-Crystallization Studies

The benzo[d]isoxazole scaffold has been successfully co-crystallized with BRD4(1) bromodomain, providing solid structural basis for compound optimization [1]. 3-(Bromomethyl)-5-methylbenzo[d]isoxazole can be elaborated into tool compounds or chemical probes for X-ray crystallography and biophysical studies of BET bromodomain binding. The availability of standardized analytical data, including unique InChI Key and NMR fingerprints , ensures that the starting material can be reliably procured and characterized for structural biology applications requiring high chemical integrity and batch-to-batch consistency.

Quote Request

Request a Quote for 3-(Bromomethyl)-5-methylbenzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.